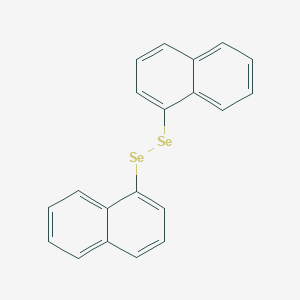

Diselenide, di-1-naphthalenyl

Description

Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium compounds have emerged as versatile reagents and intermediates in modern organic synthesis. nih.govrsc.org Their utility is demonstrated in a wide array of synthetic transformations, such as oxyselenenylations and selenocyclizations, which can be performed under mild reaction conditions. nih.gov The selenium atom, being more nucleophilic and its corresponding selenols more acidic than their sulfur counterparts, imparts distinct reactivity to these molecules. wikipedia.org

Beyond their role in synthesis, organoselenium compounds are at the forefront of medicinal chemistry and drug discovery. tandfonline.comtandfonline.com Inspired by the presence of selenocysteine (B57510) in the active sites of crucial enzymes like glutathione (B108866) peroxidase (GPx), researchers have developed synthetic organoselenium compounds with a range of biological activities. nih.govrsc.org These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comtandfonline.com The antioxidant properties of many organoselenium compounds, particularly their ability to mimic the activity of GPx, are a central theme in this research. rsc.orgijpsonline.com This enzyme-mimetic activity allows them to detoxify reactive oxygen species, thereby protecting cells from oxidative damage. nih.govijpsonline.com

In the realm of materials science, organoselenium compounds are explored for their unique electronic and redox properties. mdpi.comlookchem.com They are being investigated as components in the development of novel materials, including self-assembled monolayers and precursors for atomic layer deposition. capes.gov.brnih.gov

General Overview of Organodiselenides: Structural Motifs and Reactivity Paradigms

Organodiselenides, which are characterized by a selenium-selenium (Se-Se) bond, represent a significant class of organoselenium compounds. wikipedia.orgresearchgate.net Structurally, they are the selenium analogs of disulfides and peroxides. wikipedia.org The general structure is R-Se-Se-R, where 'R' can be an alkyl or aryl group. researchgate.net The Se-Se bond is weaker than a sulfur-sulfur bond, which contributes to the higher reactivity of diselenides.

Diselenides serve as stable, shelf-storable precursors to more reactive organoselenium reagents like selenols and selanyl (B1231334) halides. wikipedia.org They can be synthesized through various methods, with one common approach involving the oxidation of the corresponding selenol. wikipedia.org Another synthetic route involves the reaction of a Grignard reagent with selenium, followed by oxidation. wikipedia.orgcapes.gov.br

The reactivity of diselenides is dominated by the cleavage of the Se-Se bond. This can be achieved through reduction, for example, with sodium borohydride (B1222165), to generate selenols. This reductive cleavage is a key step in many of their applications, particularly in their role as catalysts. researchgate.net Diselenides can also react with halogens to form selanyl halides. wikipedia.org

In the context of their biological activity, the redox behavior of the diselenide bond is paramount. researchgate.net They can act as pro-oxidants or antioxidants depending on the cellular environment and the nature of the organic substituents. researchgate.net Their antioxidant, GPx-like activity involves a catalytic cycle where the diselenide is reduced to a selenol, which then reduces peroxides. researchgate.net

Positioning of Diselenide, Di-1-naphthalenyl within the Organoselenium Landscape

This compound, with the chemical formula C₂₀H₁₄Se₂, is an aromatic diselenide where two 1-naphthyl groups are attached to the diselenide linkage. lookchem.comnih.gov This specific compound is of interest due to the presence of the bulky and electronically distinct naphthalene (B1677914) rings, which influence its chemical and physical properties. lookchem.comresearchgate.net

Its position within the broader field of organoselenium chemistry lies at the intersection of synthetic chemistry and materials science. lookchem.com The naphthalene moieties can engage in π-stacking interactions, potentially leading to interesting solid-state structures and material properties. Research into related dinaphthyl diselenides has highlighted their potential applications in modulating oxidative stress and their unique electronic properties. researchgate.net The study of di-1-naphthalenyl diselenide and its isomers contributes to a deeper understanding of how the electronic and steric properties of the organic framework affect the reactivity of the diselenide bond.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₂₀H₁₄Se₂ |

| Molecular Weight | 412.25 g/mol |

| CAS Number | 1787-80-0 |

| Appearance | Not specified, but related diaryl diselenides are often crystalline solids. |

| Melting Point | 87-88 °C |

| Boiling Point | 552.9±33.0 °C (Predicted) |

Table 1: Physicochemical Properties of this compound. lookchem.comchemsrc.com

Properties

CAS No. |

1787-80-0 |

|---|---|

Molecular Formula |

C20H14Se2 |

Molecular Weight |

412.3 g/mol |

IUPAC Name |

1-(naphthalen-1-yldiselanyl)naphthalene |

InChI |

InChI=1S/C20H14Se2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |

InChI Key |

XFUCRHYSJRXATP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[Se][Se]C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Mechanistic Studies and Chemical Reactivity of Diselenide, Di 1 Naphthalenyl

Fundamental Reactivity Modes: Electrophilic, Nucleophilic, and Radical Pathways of Organoselenium Compounds

Organoselenium compounds exhibit three primary modes of reactivity:

Electrophilic Reactivity : Electrophilic selenium reagents are readily generated, often by the reaction of diorgano diselenides with halogens like chlorine or bromine. rsc.org These species, with the general formula RSeX, are effective at adding across carbon-carbon double and triple bonds, a process known as selenofunctionalization. wiley-vch.dersc.org This reaction is a powerful method for introducing vicinal functional groups with high chemo-, regio-, and stereoselectivity. wiley-vch.de Electrophilic selenium can also be used for the α-selenenylation of carbonyl compounds, which are key intermediates in the synthesis of α,β-unsaturated derivatives. wiley-vch.de

Nucleophilic Reactivity : Selenols (RSeH) and their conjugate bases, selenolates (RSe⁻), are potent nucleophiles. rsc.org They readily participate in substitution reactions with various electrophiles like organic halides and epoxides. rsc.org For instance, the reduction of a diselenide can produce a selenide (B1212193) anion, which can then react with acyl chlorides. ccspublishing.org.cn Selenols can also add to alkynes, yielding α,β-unsaturated compounds. rsc.org

Radical Reactivity : The relatively weak C-Se and Se-Se bonds make organoselenium compounds excellent precursors for radical reactions. researchgate.netresearchgate.net The Se-Se bond in diselenides can undergo homolytic cleavage upon exposure to heat or light to generate selenyl radicals (RSe•). researchgate.netmdpi.com These radicals can then participate in various transformations, such as addition to unsaturated bonds. mdpi.com This radical pathway is a key feature in many photochemical reactions involving diselenides. bohrium.com

Se-Se Bond Cleavage Mechanisms in Diselenide Structures

The cleavage of the selenium-selenium (Se-Se) bond is a fundamental process in the chemistry of diselenides and can be initiated through several mechanisms:

Reductive Cleavage : The Se-Se bond can be cleaved by reducing agents. For example, a Zn/ZrCl₄ system can reduce the Se-Se bond in diaryl diselenides to generate selenide anions. ccspublishing.org.cn Iron dust has also been shown to promote the cleavage of the Se-Se bond to form a nucleophilic species that can react with electrophiles. sioc-journal.cn

Photochemical Cleavage : Visible light or UV irradiation can induce homolytic cleavage of the Se-Se bond, forming two selenyl radicals. researchgate.netmdpi.com This process is central to many light-mediated reactions, such as the C-Se cross-coupling of aryl halides with diselenides. bohrium.com

Electron-Induced Cleavage : Electron attachment to diselenides can lead to the cleavage of the Se-Se bond. rsc.org Studies on the di-α-naphthyl diselenide radical anion (αNpSeSeαNp•⁻) have shown that upon warming, an unpaired electron delocalizes over the naphthalene (B1677914) rings and the Se-Se bond, ultimately leading to bond cleavage and the formation of the α-naphthylselenyl radical. dntb.gov.ua The favorability of Se-Se bond cleavage upon electron attachment can be influenced by the symmetry and electronegativity of the substituents on the selenium atoms. rsc.org

The bond dissociation energy for a typical Se-Se bond is significantly lower than that of a S-S bond (172 kJ/mol for Se-Se vs. 268 kJ/mol for S-S), making diselenides more redox-active. mdpi.com

Electron Transfer Processes Involving Di-1-naphthalenyl Diselenide

Electron transfer processes are central to the reactivity of di-1-naphthalenyl diselenide and related compounds, particularly in the context of their catalytic and biological activities.

In the presence of thiols, such as benzyl (B1604629) thiol, naphthalene-1,8-peri-diselenides can undergo a single electron transfer (SET) reaction. acs.orgnih.gov This process has been confirmed through NMR peak-broadening effects and EPR spectroscopy, which detected the presence of paramagnetic species. acs.orgnih.gov The interaction of diselenides with thiols can generate an unstable selenolate intermediate (RSe⁻), which can then transfer an electron to dioxygen, forming a superoxide (B77818) and a selenyl radical (RSe•). nih.gov This radical can then regenerate the diselenide, completing a catalytic cycle. nih.gov The thiol-dependent SET reaction can be reversed by the addition of a base like triethylamine. acs.orgnih.gov

Naphthalene peri-diselenides can undergo a facile proton-catalyzed electron transfer (PCET) reaction when treated with strong acids like trifluoroacetic acid (TFA). acs.orgnih.govconicet.gov.ar This process, evidenced by NMR and EPR experiments, can be suppressed under basic conditions. acs.orgnih.gov The presence of acid enhances the catalytic activity of these diselenides in reactions like the oxidation of thiols. nih.gov Conversely, the addition of excess thiol can suppress the peak broadening induced by the proton-catalyzed electron transfer. acs.orgnih.gov

Thiol-Dependent Single Electron Transfer (SET) Reactions

Redox Chemistry and Interconversion Pathways of Organodiselenides

Redox reactions are a cornerstone of organoselenium chemistry, involving the interconversion between different oxidation states of selenium. libretexts.orgnumberanalytics.com

The fundamental redox equilibrium for diselenides involves their reduction to selenols (or selenolates at appropriate pH) and their subsequent re-oxidation. mdpi.com

Reduction : Diselenides (RS-SeR) are reduced to two equivalents of the corresponding selenol (RSeH). This can be accomplished by various reducing agents. ccspublishing.org.cn

Oxidation : Selenols are readily oxidized back to the parent diselenide, often by mild oxidants like molecular oxygen in the air. scielo.br This facile interconversion is key to their catalytic activity. scielo.br

This redox cycling is central to the function of many organoselenium catalysts. wikipedia.org For instance, in reactions mimicking the enzyme glutathione (B108866) peroxidase (GPx), a diselenide is reduced by a thiol to a selenol. nih.gov The selenol then reduces a peroxide (like H₂O₂), becoming oxidized to a selenenic acid (RSeOH). The selenenic acid reacts with another thiol molecule to form a selenenyl sulfide (B99878) (RSe-SR'), which is then reduced by a third thiol to regenerate the selenol and produce a disulfide (RS-SR). scielo.br

In some catalytic systems, the active species is a seleninic acid (RSeO₂H), which is generated from the diselenide and reacts with an oxidant like hydrogen peroxide to form a potent oxygen-transfer agent. nih.govrsc.org The catalyst can be regenerated through a cycle that may involve the diselenide as a precursor. conicet.gov.ar

Reaction Mechanisms in Organic Transformations Catalyzed by Di-1-naphthalenyl Diselenide and Related Systems

Di-1-naphthalenyl diselenide and its analogs serve as catalysts in various organic transformations, often operating through mechanisms involving the reactivity modes discussed above.

A notable application is in visible-light-mediated reactions. For example, di-1-naphthyl diselenide has been used in the selenyl-radical-mediated cascade spirocyclization of certain indole (B1671886) derivatives. thieme-connect.com The proposed mechanism involves the photochemical homolytic cleavage of the Se-Se bond to generate a naphthalenylselenyl radical. This radical then initiates a cyclization cascade. The crucial role of the radical pathway was confirmed by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. thieme-connect.com

In another example, the electrochemical oxidative selenocyclization of dienes with diselenides to form selenium-containing N-heterocycles also proceeds through a radical pathway involving a selenium radical intermediate. researchgate.net

The steric properties of the diselenide can be significant. In a Selectfluor-mediated tandem cyclization to produce 3-selenylated chromones, the reaction failed when using the sterically bulky di-1-naphthalenyl diselenide, highlighting the influence of steric effects on the transformation. rsc.org

The catalytic activity of diaryl diselenides is often leveraged in oxidation reactions. Diphenyl diselenide, for instance, can catalyze the oxidation of anilines to nitrobenzenes using hydrogen peroxide as the terminal oxidant. rsc.org The mechanism involves the formation of phenylseleninic acid and subsequently phenylperoxyseleninic acid, which acts as the active oxygen-transfer species. rsc.org Similar principles apply to the use of organoselenium compounds as catalysts for the oxidation of alkenes and other functional groups. nih.gov

Below is a table summarizing catalytic reactions involving di-1-naphthalenyl diselenide and related systems.

| Reaction Type | Catalyst System | Key Mechanistic Step | Outcome |

| Spirocyclization | Di-1-naphthalenyl diselenide / Blue LED | Photochemical Se-Se bond cleavage to form selenyl radical | Synthesis of selenium-containing spirocycles. thieme-connect.com |

| Tandem Cyclization | Diaryl diselenides / Selectfluor | Formation of electrophilic selenium species | Synthesis of 3-selenylated chromones. rsc.org |

| Electrochemical Cyclization | Diaryl diselenides / Electrochemistry | Formation of selenium radical intermediate | Synthesis of seleno-benzazepines. researchgate.net |

| Oxidation | Diphenyl diselenide / H₂O₂ | Formation of peroxyseleninic acid | Oxidation of anilines to nitrobenzenes. rsc.org |

Elucidation of Catalytic Cycles and Intermediate Formation

The catalytic cycles involving di-1-naphthalenyl diselenide and related diaryl diselenides are diverse and highly dependent on the reaction conditions, particularly the method of initiation. Two predominant pathways for the activation of the diselenide bond are recognized: heterolytic cleavage, often initiated by an oxidant to form an electrophilic selenium species, and homolytic cleavage, typically induced by light to produce a selenyl radical.

Radical-Mediated Pathways: In reactions initiated by visible light, di-1-naphthalenyl diselenide can undergo homolytic cleavage of the Se-Se bond to generate a 1-naphthalenylselanyl radical (1-NpSe•). thieme-connect.com This radical species is a key intermediate that can initiate cascade reactions. For instance, in the visible-light-driven selenyl-radical-mediated cascade spirocyclization of 3-(2-isocyanobenzyl)indoles, the reaction proceeds without an external photocatalyst. thieme-connect.com A proposed mechanism, based on studies of analogous diaryl diselenides, suggests that the photogenerated selanyl (B1231334) radical adds to the isocyanide substrate to form a radical intermediate. thieme-connect.com This is followed by a series of cyclization and oxidation steps to yield the final product. thieme-connect.com The crucial role of a radical pathway is often confirmed by radical-trapping experiments; the addition of scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) typically inhibits the reaction completely. thieme-connect.com

Electrophilic Pathways: Alternatively, in the presence of an oxidant, diaryl diselenides serve as pre-catalysts that are converted into a more electrophilic selenium species. This species then reacts with the substrate. For example, in the 1,1-diazidation of alkenes, diphenyl diselenide is oxidized by an N-fluoropyridinium salt to form a phenylselenium cation. nih.gov This electrophilic intermediate interacts with the alkene to form a cyclic seleniranium ion. nih.gov Subsequent nucleophilic attack by an azide, followed by rearrangement and further steps, leads to the product. nih.gov The isolation of selenenylated intermediates in related reactions provides strong evidence for this type of mechanism. nih.gov

The table below summarizes the comparative reactivity of di-1-naphthalenyl diselenide against other diselenides in a specific transformation, illustrating the influence of the aryl group on catalytic performance.

| Diorganyl Diselenide Catalyst | Product Yield (%) |

| Diphenyl diselenide | 65 |

| Di-1-naphthalenyl diselenide | 45 thieme-connect.com |

| Di-2-pyridyl diselenide | 48 thieme-connect.com |

| Di(p-tolyl) diselenide | 54 thieme-connect.com |

| Di(p-anisyl) diselenide | 51 thieme-connect.com |

| Di(p-chlorophenyl) diselenide | 41 thieme-connect.com |

| Table 1: Comparative yields in the visible-light-driven cascade spirocyclization of 2-[(2-methyl-1H-indol-3-yl)methyl]benzonitrile with various diorganyl diselenides. thieme-connect.com |

Role of Ancillary Reagents and Oxidants in Catalytic Regeneration

The catalytic nature of reactions involving di-1-naphthalenyl diselenide necessitates the continuous regeneration of the active selenium species. This is accomplished through the use of ancillary reagents, most commonly oxidants, which play a pivotal role in initiating the catalytic cycle and turning over the catalyst. mdpi.com

Oxidants in Electrophilic Catalysis: In many transformations, the diselenide is a pre-catalyst that must first be oxidized to enter the catalytic cycle. mdpi.com A variety of oxidants are employed for this purpose, with the choice depending on the specific reaction.

Hydrogen Peroxide (H₂O₂): In Baeyer-Villiger oxidations catalyzed by diaryl diselenides, H₂O₂ oxidizes the diselenide to a seleninic acid (ArSeO₂H), which is further oxidized to a highly reactive perseleninic acid (ArSeO₃H). beilstein-journals.org This peracid is the active oxidant that converts ketones to esters, regenerating the seleninic acid in the process, which can then re-enter the cycle. beilstein-journals.org

N-Halo Reagents: Reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) are used to generate electrophilic selenium species. cardiff.ac.ukufsc.br For instance, NFSI can oxidize a diselenide, which then adds to an alkyne to form a selenirenium ion intermediate, initiating an aminoallene synthesis. ufsc.br

N-Fluoropyridinium Salts: These reagents, such as 2,4,6-collidinium N-fluoropyridinium tetrafluoroborate, are effective in oxidizing diselenides to generate a cationic selenium catalyst, for example, in alkene diazidation reactions. nih.gov The diselenide catalyst precursor is oxidized to what is proposed to be a phenylselenium tetrafluoroborate, the active catalyst. nih.gov

Role of Light and Air (Oxygen): In photocatalytic or light-induced reactions, visible light serves as the "reagent" that initiates the cycle by homolytically cleaving the Se-Se bond, as discussed previously. thieme-connect.com In some of these radical-mediated cycles, atmospheric oxygen (air) plays a crucial role as the terminal oxidant. thieme-connect.com For instance, after the initial radical cascade, an intermediate may be oxidized by O₂, leading to the formation of a superoxide anion radical (O₂•⁻) and regenerating a key intermediate to continue the chain reaction. thieme-connect.com The requirement of an air or oxygen atmosphere for optimal reaction yield is a common feature in such mechanisms. thieme-connect.com

The regeneration of the diselenide from various intermediates is the final step that closes the catalytic loop. For example, a selenenic acid intermediate can react with a reducing agent (like a thiol) to form a selenenyl sulfide, which then reacts with another equivalent of the thiol to release the product and a selenol (RSeH). acs.org The selenol can then be readily oxidized back to the diselenide, completing the cycle. acs.org The specific pathway for regeneration depends heavily on the reaction partners and conditions. researchgate.net

Spectroscopic and Structural Characterization of Di 1 Naphthalenyl Diselenide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of di-1-naphthalenyl diselenide in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the connectivity and chemical environment of the constituent atoms.

The ¹H NMR spectrum of di-1-naphthalenyl diselenide displays a complex series of signals in the aromatic region, characteristic of the naphthyl groups. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the proton signals appear as multiplets. For instance, a reported ¹H NMR spectrum showed multiplets in the regions of δ 8.35-8.32 (2H), 8.19 (d, 2H, J=8.1Hz), 7.88-7.78 (m, 4H), 7.54-7.47 (m, 4H), and 7.28 (t, 2H, J=7.2Hz). arkat-usa.org This pattern of chemical shifts and coupling constants allows for the assignment of each signal to a specific proton on the naphthalene (B1677914) rings, providing fundamental information about the molecule's structure.

Table 1: ¹H NMR Spectroscopic Data for Di-1-naphthalenyl Diselenide

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.35-8.32 | m | - | 2 | Naphthyl-H |

| 8.19 | d | 8.1 | 2 | Naphthyl-H |

| 7.88-7.78 | m | - | 4 | Naphthyl-H |

| 7.54-7.47 | m | - | 4 | Naphthyl-H |

| 7.28 | t | 7.2 | 2 | Naphthyl-H |

Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum reveals distinct signals for each chemically unique carbon atom in the naphthalenyl groups. For para-substituted diaryl diselenides, a strong correlation exists between the Hammett parameter and the ¹³C NMR chemical shift, indicating that the electron density at the carbon atoms is influenced by substituents. nih.gov This principle extends to the complex aromatic system of di-1-naphthalenyl diselenide, where the carbon signals provide a detailed electronic picture of the molecule.

⁷⁷Se NMR spectroscopy is a powerful and direct probe of the selenium atoms within the diselenide bridge. huji.ac.il This technique is highly sensitive to the electronic environment of the selenium nuclei. researchgate.net For diselenides, the ⁷⁷Se chemical shifts are known to be particularly sensitive to temperature changes, which is attributed to rotation around the Se-Se bond and the sampling of different conformations at higher temperatures. nih.gov In a related naphthalene peri-diselenide, distinct ⁷⁷Se NMR signals were observed for the two selenium atoms at 426 and 418 ppm, indicating different electronic environments. acs.org The chemical shift of ⁷⁷Se can be influenced by the solvent and the presence of electron-withdrawing or electron-donating groups on the aromatic rings. nih.govresearchgate.net Generally, electron-withdrawing groups lead to a downfield shift in the ⁷⁷Se NMR spectrum. nih.gov

Carbon (<sup>13</sup>C) NMR Investigations

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of di-1-naphthalenyl diselenide. This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the unambiguous confirmation of the molecular formula, C₂₀H₁₄Se₂. nih.gov The experimentally determined monoisotopic mass from HRMS would be compared to the calculated exact mass (413.94259 Da) to verify the compound's identity. nih.gov This method is crucial for confirming the successful synthesis of the target molecule and for distinguishing it from potential byproducts. rsc.orgrsc.org

Table 2: Mass Spectrometry Data for Di-1-naphthalenyl Diselenide

| Technique | Parameter | Value |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula | C₂₀H₁₄Se₂ |

| Calculated Exact Mass | 413.94259 Da |

Vibrational Spectroscopy (Infrared and Raman)

For diselenides, the Se-Se stretching vibration is a key diagnostic peak. This vibration typically appears as an intense band in the Raman spectrum at a low frequency. For example, in bis(2-aminophenyl) diselenide, the Se-Se stretch is observed at 252 cm⁻¹. researchgate.net The C-Se stretching vibrations are also characteristic and can be observed in both IR and Raman spectra. researchgate.net The analysis of the fingerprint region in the IR spectrum and the various bands in the Raman spectrum allows for a detailed characterization of the naphthalenyl groups and the diselenide bridge. americanpharmaceuticalreview.com

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. fzu.cz This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. fzu.czpku.edu.cn For a related compound, a naphthalene peri-diselenide, X-ray analysis showed C-Se bond lengths of approximately 1.902-1.915 Å and a Se-Se bond length of 2.358 Å. acs.org The C-Se-Se bond angles were found to be around 91°, indicating a V-shaped geometry around the selenium atoms. acs.org Such data for di-1-naphthalenyl diselenide would provide invaluable insight into its solid-state structure, including the dihedral angle of the C-Se-Se-C group, which is a key structural feature of diselenides.

Table 3: X-ray Crystallographic Data for a Related Naphthalene Peri-Diselenide

| Parameter | Value |

|---|---|

| C1-Se1 Bond Length | 1.902(6) Å |

| C3-Se2 Bond Length | 1.915(6) Å |

| Se1-Se2 Bond Length | 2.358(11) Å |

| C1-Se1-Se2 Bond Angle | 91.6(2)° |

| Se1-Se2-C3 Bond Angle | 90.8(2)° |

In Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

The elucidation of reaction mechanisms and the identification of transient species are critical for optimizing synthetic protocols and understanding the chemical behavior of compounds like di-1-naphthalenyl diselenide. In situ spectroscopic techniques provide a powerful, non-invasive window into chemical transformations as they occur, allowing for real-time monitoring of reactant consumption, product formation, and the characterization of fleeting intermediates. rsc.org For organoselenium compounds, methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly valuable. acs.orgjasco-global.com

Detailed studies on diaryl diselenides, which serve as a model for di-1-naphthalenyl diselenide, demonstrate the utility of these techniques. For instance, the glutathione (B108866) peroxidase (GPx)-like antioxidant activity of these compounds is often investigated by monitoring the catalytic reduction of hydroperoxides. acs.org Such reactions are complex and proceed through various selenium-containing intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier tool for in situ analysis of reactions involving diaryl diselenides. acs.org Proton (¹H), Carbon-13 (¹³C), and particularly Selenium-77 (⁷⁷Se) NMR provide detailed structural information on species present in the reaction mixture.

A common application is the monitoring of oxidation reactions. In a typical NMR-based assay mimicking GPx activity, the reaction between a diselenide, a thiol (like benzyl (B1604629) thiol), and an oxidizing agent (like hydrogen peroxide) is followed over time. acs.org The rate of reaction can be determined by integrating key signals, such as the methylene (B1212753) protons of the formed dibenzyl disulfide, against an internal standard. acs.org

Table 1: Representative ¹H NMR Monitoring of a Catalytic Diselenide Reaction This table is illustrative of a typical experimental setup for monitoring the oxidation of benzyl thiol catalyzed by a diselenide.

| Time (min) | Reactant Signal (Benzyl Thiol, CH₂) | Product Signal (Dibenzyl Disulfide, CH₂) | % Conversion |

|---|---|---|---|

| 0 | Integral: 2.00 | Integral: 0.00 | 0% |

| 10 | Integral: 1.50 | Integral: 0.25 | 25% |

| 30 | Integral: 0.80 | Integral: 0.60 | 60% |

| 60 | Integral: 0.20 | Integral: 0.90 | 90% |

⁷⁷Se NMR spectroscopy is exceptionally powerful for identifying selenium intermediates. acs.org The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its chemical environment and oxidation state. In reactions of diaryl diselenides, a variety of intermediates have been characterized, including selenols (RSeH), selenenyl sulfides (RSeSR'), and selenolseleninates (RSe(O)SeR). acs.orgacs.org For example, the oxidation of a diselenide with hydrogen peroxide can lead to the formation of a selenolseleninate, which is readily identifiable by its distinct ⁷⁷Se NMR signal. acs.org

Table 2: Typical ⁷⁷Se NMR Chemical Shifts for Selenium Species in Reaction Monitoring Chemical shifts are relative to Me₂Se (δ = 0 ppm), with Ph₂Se₂ often used as an external reference (δ = 463 ppm). acs.orgacs.org Values are indicative and can vary with substitution and solvent.

| Selenium Species | General Structure | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Diorganyl Diselenide | R-Se-Se-R | 400 - 500 | Starting material, e.g., di-1-naphthalenyl diselenide. |

| Selenol | R-Se-H | 150 - 300 | Key intermediate in GPx catalytic cycles. |

| Selenenyl Sulfide (B99878) | R-Se-S-R' | 350 - 550 | Formed from reaction of selenol with thiol. |

| Selenolseleninate | R-Se(O)-Se-R | 800 - 1100 | Product of partial oxidation of diselenide. acs.org |

Other Spectroscopic and Chromatographic Methods

While NMR provides detailed structural data, other techniques are often used for rapid, qualitative monitoring.

Thin-Layer Chromatography (TLC): TLC is a simple and effective method for tracking the progress of a reaction by observing the disappearance of the reactant spot and the appearance of product spots under a UV lamp. acs.org It is frequently used to determine reaction completion before workup and purification. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be employed for in situ monitoring, often using a fiber-optic probe immersed in the reaction vessel. jasco-global.com This technique is useful for tracking changes in functional groups, such as the appearance or disappearance of C=O, O-H, or N-H stretching bands, which can signify the formation of intermediates or products. nih.gov

High-Resolution Mass Spectrometry (HRMS): Although not an in situ technique in the traditional sense, HRMS is crucial for the characterization of isolated intermediates and final products, confirming their elemental composition with high accuracy. acs.org

Computational and Theoretical Investigations of Di 1 Naphthalenyl Diselenide

Density Functional Theory (DFT) Calculations for Molecular Properties.acs.orgsciforum.net

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the molecular properties of di-1-naphthalenyl diselenide and its derivatives. acs.orgsciforum.net DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying relatively large systems like diaryl diselenides. These calculations have been instrumental in understanding the electronic structure, geometry, and reactivity of these compounds. acs.orgconicet.gov.ar

Geometry Optimization and Electronic Structure Analysis.acs.orgsciforum.net

DFT calculations, often utilizing functionals like B3LYP, are employed to determine the optimized geometry of di-1-naphthalenyl diselenide. conicet.gov.ar These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, in a related naphthalene (B1677914) peri-diselenide, the C1–Se1–Se2 and Se1–Se2–C3 bond angles were found to be 91.6(2)° and 90.8(2)° respectively, indicating a V-shaped geometry around the selenium atoms. acs.org

Electronic structure analysis through DFT reveals the distribution of electrons within the molecule. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org In a modified naphthalene diselenide probe, the HOMO was found to be primarily localized on the naphthalene core, while the LUMO was predominantly on the BODIPY core, which is essential for understanding its electron transfer properties. acs.org

Table 1: Selected Optimized Geometrical Parameters for a Naphthalene Peri-Diselenide Derivative

| Parameter | Value |

|---|---|

| Bond Length C1–Se1 | 1.902(6) Å |

| Bond Length C3–Se2 | 1.915(6) Å |

| Bond Length Se1–Se2 | 2.358(11) Å |

| Bond Angle C1–Se1–Se2 | 91.6(2) ° |

| Bond Angle Se1–Se2–C3 | 90.8(2) ° |

Data derived from a study on a related naphthalene peri-diselenide compound. acs.org

Elucidation of Reaction Mechanisms and Transition States.researchgate.netmdpi.com

Computational studies are pivotal in mapping out the reaction pathways of di-1-naphthalenyl diselenide. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate the mechanisms of various chemical transformations. mdpi.com For example, in the context of antioxidant activity, DFT calculations can help understand the catalytic cycle of diselenides in mimicking the enzyme glutathione (B108866) peroxidase. researchgate.net The study of transition state geometries provides insights into the stereoselectivity of reactions. mdpi.com

Analysis of Bonding, Charge Density, and Frontier Orbitals (e.g., NBO).acs.orgsciforum.net

Natural Bond Orbital (NBO) analysis is a powerful method used to translate the complex wavefunctions obtained from DFT calculations into a more intuitive chemical language of bonds, lone pairs, and charge distributions. uni-muenchen.deresearchgate.net NBO analysis on a naphthalene-based diselenide probe revealed positive charge densities on the selenium atoms, indicating their electrophilic character. acs.org Specifically, the charge densities on Se1 and Se2 were found to be 0.282 and 0.259, respectively. acs.org This information is critical for predicting how the molecule will interact with other reagents.

The analysis of frontier orbitals (HOMO and LUMO) is also crucial. periodicodimineralogia.it The energy gap between these orbitals provides an indication of the molecule's kinetic stability and chemical reactivity. periodicodimineralogia.it A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: NBO Analysis Data for a Naphthalene Diselenide Probe

| Atom | Charge Density |

|---|---|

| Se1 | +0.282 |

| Se2 | +0.259 |

Data from a study on a naphthalene-based diselenide probe. acs.org

Activation Energy Barrier Calculations for Reaction Pathways.

A key aspect of computational chemistry is the calculation of activation energy barriers for different reaction pathways. uni-oldenburg.denih.gov This information is vital for understanding reaction kinetics. For example, in the study of the antioxidant mechanism of a naphthalene peri-diselenide, the activation energy for the catalyst regeneration step was found to be the highest. researchgate.net Calculations can also reveal how factors like substituents can alter these energy barriers. For instance, electron-donating groups have been shown to lower the activation barrier for the reduction of hydrogen peroxide by a naptho[1,8-cd]-1,2-diselenol, thereby enhancing the reaction rate. researchgate.net

Solvent Effects in Theoretical Reaction Modeling.sciforum.net

The surrounding solvent can significantly influence the course of a chemical reaction. numberanalytics.comresearchgate.net Theoretical models can account for solvent effects, often using methods like the Polarizable Continuum Model (PCM). conicet.gov.ar These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic environment. Studies on naphthalene peri-diselenide have shown that polar solvents like methanol (B129727) can enhance the catalytic activity by lowering the activation barriers for most steps in the catalytic cycle. researchgate.net This highlights the importance of including solvent effects in theoretical calculations to obtain results that are comparable to experimental observations. rsc.org

Substituent Effects on Reactivity: A Computational Perspective

Computational and theoretical chemistry provide powerful tools for elucidating the intricate ways in which substituents on the aromatic framework of diaryl diselenides modulate their reactivity. While studies focusing exclusively on di-1-naphthalenyl diselenide are specific, broader computational investigations into substituted diphenyl diselenides and related aromatic systems offer transferable insights into the governing principles of these effects. These studies primarily utilize methods like Density Functional Theory (DFT) to analyze how electron-donating and electron-withdrawing groups alter the electronic structure, bond energies, and reaction pathways.

Research combining experimental and computational approaches on various diaryl diselenides has established a clear correlation between the nature of the substituent and the compound's reactivity, particularly concerning the cleavage of the selenium-selenium (Se-Se) bond. rsc.org The electronic nature of the substituent plays a pivotal role; electron-withdrawing groups (EWGs) generally enhance reactivity toward nucleophiles, while electron-donating groups (EDGs) have the opposite effect. rsc.orguni-saarland.de

A computational study on the reaction of substituted diphenyl diselenides ((R-PhSe)₂) with a thiolate nucleophile demonstrated that withdrawing substituents favor the reaction by making the reaction energy more negative. rsc.org However, this effect can be complex, as strong EWGs may also increase the activation energy barrier by inducing structural changes in the diselenide reactant. rsc.org This dual influence highlights the importance of computational analysis in dissecting the thermodynamic and kinetic factors that control reactivity.

The table below, based on findings for substituted diphenyl diselenides, illustrates the general electronic impact of various substituents on the reactivity profile of the Se-Se bond.

| Substituent (R) | Substituent Type | Predicted Effect on Reaction with Nucleophiles |

| -OCH₃ | Strong Electron-Donating | Decreased reactivity |

| -CH₃ | Weak Electron-Donating | Slightly decreased reactivity |

| -H | Neutral | Baseline reactivity |

| -Cl | Weak Electron-Withdrawing | Increased reactivity |

| -CF₃ | Strong Electron-Withdrawing | Significantly increased reactivity |

This table illustrates general trends in reactivity based on the electronic properties of substituents as discussed in computational studies. rsc.org

Theoretical investigations have also explored how substituents affect bond activation upon electron capture. For diselenides with low-electronegativity substituents, an attached electron typically activates the Se-Se bond. acs.org In contrast, for compounds bearing highly electronegative substituents, the activation may shift to the bond between selenium and the adjacent atom (the Se-X bond), altering the subsequent fragmentation and reaction pathway. acs.org

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis are employed to quantify the electronic effects. acs.org For instance, in a naphthalene-based diselenide, NBO analysis revealed distinct positive charge densities on the two selenium atoms, indicating their electrophilic character and susceptibility to nucleophilic attack. acs.org Substituents that can modulate these partial charges are therefore expected to directly influence reactivity.

Intramolecular coordination, a special type of substituent effect, has also been a subject of theoretical study. researchgate.netacs.org Substituents containing coordinating atoms like nitrogen or oxygen can form non-covalent bonds with the selenium center. Computational analyses, including NBO and Atoms in Molecules (AIM), help to characterize these interactions. researchgate.netsciforum.net Such coordination can stabilize the molecule but may also decrease its reactivity by sterically or electronically hindering the approach of a reactant to the selenium center. acs.org

The table below presents NBO charge data for a functionalized naphthalene peri-diselenide, demonstrating how computational chemistry can quantify the electronic environment of selenium atoms, which in turn dictates their reactivity.

| Atom | Calculated NBO Charge (e) |

| Se1 | +0.282 |

| Se2 | +0.259 |

Data from NBO analysis at the B3LYP/6-311++G(d,p) level for a BODIPY-functionalized naphthalene diselenide probe. acs.org

Applications in Organic Synthesis

Di-1-naphthalenyl Diselenide as a Reagent in Functional Group Transformations

Di-1-naphthalenyl diselenide is a key reagent for introducing the napthylseleno- moiety into organic molecules, which can then undergo further transformations. This process is fundamental to a range of functional group interconversions. researchgate.netmdpi.com The diselenide itself is a stable, crystalline solid, but upon activation, it generates highly reactive selenium electrophiles capable of reacting with nucleophilic centers such as alkenes. researchgate.netdokumen.pub

A primary application of organoselenium reagents in synthesis is the conversion of saturated systems into their α,β-unsaturated counterparts via selenoxide elimination. wikipedia.org This two-step process involves an initial selenenylation reaction to form a carbon-selenium bond, followed by oxidation of the resulting selenide (B1212193) to a selenoxide. This intermediate then spontaneously undergoes a syn-elimination to form a carbon-carbon double bond. wikipedia.org

The general mechanism proceeds through a five-membered cyclic transition state, where the carbon-hydrogen and carbon-selenium bonds are co-planar. wikipedia.org The elimination is typically very rapid, with most selenoxides decomposing at temperatures between -50 and 40 °C. wikipedia.org For carbonyl compounds, the elimination of the corresponding α-carbonyl selenoxides is even faster, occurring in minutes even at low temperatures. ntu.edu.sg This transformation is a cornerstone of organoselenium chemistry, providing a reliable method for the synthesis of alkenes and, particularly, α,β-unsaturated carbonyl compounds from saturated precursors. mdpi.comwikipedia.org

Oxyselenenylation involves the addition of a selenium species and an oxygen-containing nucleophile across a double bond. When di-1-naphthalenyl diselenide is used, often in the presence of an oxidizing agent, it generates a potent electrophilic selenium species, (1-naphthalenyl)selenenyl cation, which readily attacks alkenes to form a bridged seleniranium ion intermediate. mdpi.com This intermediate is then captured by an oxygen nucleophile, such as water or an alcohol, in an anti-specific ring-opening, leading to the formation of a β-oxy-organoselenide. mdpi.com

The resulting selenoether can then be subjected to selenoxide elimination to generate allylic alcohols or ethers, making this a powerful one-pot method for the synthesis of these valuable compounds. dokumen.pub Chiral diselenides, including optically active binaphthyl derivatives, have been developed to induce asymmetry in these transformations, leading to enantiomerically enriched products. dokumen.pubnih.gov For instance, diselenides functionalized with naphthyl groups have been successfully employed in the asymmetric methoxyselenenylation of styrene. researchgate.net

Selenocyclization reactions utilize di-1-naphthalenyl diselenide to initiate the cyclization of unsaturated substrates containing an internal nucleophile, such as an amine or alcohol. The reaction is typically mediated by an oxidant, like iodosobenzene, which converts the diselenide into an electrophilic selenium species. rhhz.net This species activates a carbon-carbon double bond within the substrate, triggering a subsequent intramolecular attack by the tethered nucleophile to form a heterocyclic ring. rhhz.net

This methodology provides an efficient route to various selenium-functionalized heterocycles. For example, di-1-naphthalenyl diselenide has been used in the iodosobenzene-mediated intramolecular selenoamination of unsaturated sulfonamides to produce substituted pyrrolidines in good yields. rhhz.net The reaction demonstrates the utility of the diselenide in constructing nitrogen-containing ring systems. rhhz.net Electrochemical methods have also been developed for selenocyclization, offering a milder and more environmentally friendly alternative to chemical oxidants. acs.org

Table 1: Selenocyclization of Unsaturated Sulfonamide with Di-1-naphthalenyl Diselenide This table is based on data presented in a study on iodosobenzene-mediated intramolecular selenocyclizations. rhhz.net

Oxyselenenylation Reactions

Stereoselective and Enantioselective Transformations Mediated by Diselenides

The development of chiral organoselenium reagents has enabled significant advances in asymmetric synthesis. Optically active diselenides, particularly those with C₂-symmetry or bearing chiral auxiliaries like binaphthyl scaffolds, are instrumental in controlling the stereochemical outcome of reactions. dokumen.pub These chiral reagents are employed in asymmetric selenenylations of double bonds and in selenocyclization reactions to produce enantiomerically enriched products. dokumen.pub

In copper-catalyzed asymmetric α-selenenylation reactions, for example, prochiral 2-acylimidazoles can be selenenylated with high enantioselectivity. nih.gov The use of selenosulfonates derived from 1-naphthyl selenol in these reactions resulted in excellent yields and high enantiomeric excess (ee), demonstrating the favorable influence of the bulky naphthyl group on the stereochemical control of the reaction. nih.gov Similarly, terpenyl diselenides functionalized with naphthyl groups have been synthesized and utilized as precursors for electrophilic selenium reagents in the asymmetric selenenylation of styrene, where the impact of the naphthyl group on enantioselectivity was a key area of investigation. researchgate.net

Table 2: Enantioselective α-Selenenylation using Naphthyl-derived Reagents This table is based on data from a study on copper(I)-catalyzed asymmetric α-selenenylation of 2-acylimidazoles. nih.gov

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Di-1-naphthalenyl diselenide is a key facilitator in the formation of both carbon-heteroatom and carbon-carbon bonds. The primary carbon-heteroatom bond formed is the carbon-selenium (C-Se) bond, which is the initial step in nearly all of its applications, such as oxyselenenylation and selenocyclization. rhhz.net

Beyond the initial C-Se bond, these reactions lead to the formation of other crucial bonds.

Carbon-Oxygen (C-O) Bond Formation: In oxyselenenylation reactions, the capture of the seleniranium ion intermediate by an oxygen nucleophile establishes a new C-O bond. dokumen.pub

Carbon-Nitrogen (C-N) Bond Formation: In aminoselenation and selenocyclization reactions of nitrogen-containing substrates, the intramolecular attack by the nitrogen nucleophile results in the formation of a C-N bond, leading to nitrogen heterocycles. rhhz.netacs.org

Carbon-Carbon (C=C) Bond Formation: While not a direct coupling reaction, the selenoxide elimination pathway is a powerful method for forming carbon-carbon double bonds. The entire sequence, from selenenylation of a saturated system to the final elimination, effectively constitutes a dehydrogenation reaction, creating a C=C bond where one did not previously exist. wikipedia.org

Table 3: Bond Formation Mediated by Di-1-naphthalenyl Diselenide

Catalytic Applications of Di 1 Naphthalenyl Diselenide and Its Analogues

Catalysis in Cyclization Reactions

Di-1-naphthalenyl diselenide has demonstrated its utility as a catalyst in constructing complex cyclic frameworks. A notable application is in the visible-light-driven, selenyl-radical-mediated cascade spirocyclization of 3-(2-isocyanobenzyl)indoles. thieme-connect.com In this transformation, the reaction of an isocyanide with di-1-naphthalenyl diselenide under blue LED irradiation successfully yields the desired selenylated spiro[indole-3,3′-quinoline] product. thieme-connect.com

The proposed mechanism involves the photochemical irradiation of the diselenide to generate a naphthalenylselanyl radical. thieme-connect.com This radical adds to the isocyanide, initiating a cascade of cyclization steps to form the final spirocyclic product. thieme-connect.com The reaction proceeds efficiently under mild, photocatalyst-free conditions. thieme-connect.com

However, the steric bulk of the naphthalenyl group can also be a limiting factor. In a study on the tandem cyclization of enaminones with various diselenides, the use of 1,2-di(naphthalen-1-yl)diselane failed to produce the desired 3-selenylated chromone, a result attributed to significant steric hindrance from the naphthyl groups. acs.org

Table 1: Performance of Di-1-naphthalenyl Diselenide in a Catalytic Spirocyclization Reaction. thieme-connect.com

| Substrate | Catalyst | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 3-(2-Isocyanobenzyl)indole derivative | Di-1-naphthalenyl diselenide | Selenylated spiro[indole-3,3′-quinoline] | 45 | 3W Blue LED, DCM, 25 °C, Air |

Catalytic Addition Reactions and Oxidative Functionalization

Diaryl diselenides are broadly utilized as catalysts for the addition and oxidative functionalization of unsaturated compounds like alkenes and alkynes. mdpi.comnih.gov These reactions typically require an oxidant to generate a more electrophilic selenium species (e.g., RSe-X) which then attacks the unsaturated bond, forming a key intermediate such as a seleniranium ion. nih.govchemrxiv.org Subsequent nucleophilic attack leads to the final 1,2-difunctionalized product, and the selenium catalyst is regenerated in a later step. mdpi.com

Selenium redox catalysis has proven effective for various transformations, including allylic functionalization and 1,2-difunctionalization of alkenes. nih.gov While numerous examples exist for catalysts like diphenyl diselenide in reactions such as the N,O-difunctionalization of ynamides or the synthesis of cyclic carbonates, specific studies detailing the use of di-1-naphthalenyl diselenide in these addition reactions are not widely reported in the literature. mdpi.com The steric hindrance associated with the bulky naphthyl groups, as observed in some cyclization reactions, may influence its catalytic efficacy in these transformations as well. acs.org

Catalytic Oxidation and Reduction Processes

Organoselenium compounds, including diselenides, are well-known for their ability to catalyze a range of oxidation and reduction reactions, often mimicking the function of the antioxidant selenoenzyme glutathione (B108866) peroxidase (GPx). acs.orgnih.gov In these processes, the diselenide engages in a redox cycle, typically activated by an oxidant like hydrogen peroxide. beilstein-journals.org

The Baeyer-Villiger oxidation, which converts ketones to esters and cyclic ketones to lactones, can be effectively catalyzed by diaryl diselenides in the presence of hydrogen peroxide. beilstein-journals.orgwikipedia.org The general catalytic cycle begins with the oxidation of the diaryl diselenide by H₂O₂ to form a seleninic acid (ArSeO₂H). beilstein-journals.org This species is further oxidized to a perseleninic acid (ArSeO₃H), which is the active oxidant that reacts with the carbonyl compound through a Criegee-type intermediate to yield the ester or lactone product. beilstein-journals.org

This catalytic system is advantageous as the selenium catalyst is regenerated and can be used in low concentrations. beilstein-journals.org While the H₂O₂/diaryl diselenide system has been successfully applied to various aldehydes and ketones, specific research detailing the performance of di-1-naphthalenyl diselenide as the catalyst for this particular oxidation is limited. beilstein-journals.org

Similar to the Baeyer-Villiger oxidation, diaryl diselenides can catalyze the epoxidation of alkenes using hydrogen peroxide as the terminal oxidant. researchgate.netresearchgate.net The mechanism is believed to proceed through the formation of a peroxyseleninic acid intermediate, which acts as an efficient oxygen-transfer agent to the alkene double bond, forming the epoxide. researchgate.netresearchgate.net This method is considered an environmentally benign alternative to traditional epoxidation reagents like m-chloroperbenzoic acid (m-CPBA). researchgate.net Diselenide-based systems have been shown to catalyze epoxidations effectively, in some cases even at room temperature. researchgate.net However, the literature predominantly features studies using diphenyl diselenide or other substituted aryl diselenides, with a notable lack of specific data on the application of di-1-naphthalenyl diselenide for this transformation. researchgate.netresearchgate.net

The catalytic oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. nih.govresearchgate.net Selenium-based catalysts, in conjunction with an oxidant, are capable of performing these conversions. nih.gov For instance, diphenyl diselenide has been used with hydrogen peroxide to oxidize a wide array of aldehydes to their corresponding carboxylic acids in good to excellent yields under mild, eco-friendly conditions. nih.gov Similarly, catalytic systems for the oxidation of amines have been developed. rsc.org While the catalytic potential of diaryl diselenides in these oxidations is established, specific reports on the use of di-1-naphthalenyl diselenide remain scarce.

Epoxidation of Alkenes

Catalysis in Reactions Involving Phosphorus-Containing Starting Materials

Diaryl diselenides serve as effective organocatalysts for the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds (P(O)-H). nsf.gov This method allows for the formation of P(O)-N, P(O)-O, and P(O)-S bonds, which are prevalent in important biological and industrial chemicals. nsf.gov The proposed catalytic cycle resembles the Atherton-Todd reaction. nsf.gov It begins with the reaction between the hydrophosphoryl compound and the diaryl diselenide to generate a phosphoryl selenide (B1212193) intermediate (R₂P(O)-SeAr) and an arylselenol (ArSeH). nsf.gov The phosphoryl selenide is then attacked by a nucleophile (amine, alcohol, or thiol) to form the desired product, while the arylselenol is re-oxidized by ambient air back to the diaryl diselenide, completing the catalytic cycle. nsf.gov

Studies on a range of diaryl diselenides have shown that electron-withdrawing groups on the aryl ring significantly enhance the reaction rate compared to the unsubstituted diphenyl diselenide. nsf.gov Although di-1-naphthalenyl diselenide was not specifically tested in the reported study, the electronic properties of the naphthyl group would be expected to influence the catalytic activity in a similar fashion.

Table 2: Effect of Aryl Substituents on Diselenide Catalyst Performance in Phosphoramidation. nsf.gov

| Catalyst (Ar₂Se₂) | Ar Substituent | Time for Completion (h) |

|---|---|---|

| Diphenyl diselenide | H | >24 (22% conversion) |

| Bis(4-formylphenyl) diselenide | 4-CHO | 12 |

| Bis(4-nitrophenyl) diselenide | 4-NO₂ | 2 |

| Bis(3,5-bis(trifluoromethyl)phenyl) diselenide | 3,5-(CF₃)₂ | 1.5 |

| Bis(pentafluorophenyl) diselenide | F₅ | 1.5 |

Electrochemical Catalysis Utilizing Organodiselenides

The use of organodiselenides as catalysts in electrochemical synthesis represents a green and efficient strategy in organic chemistry. mdpi.com This approach leverages the ability to generate catalytically active selenium species, such as selenium cations, through anodic oxidation, thus avoiding the need for harsh chemical oxidants. nih.govacs.orgsorbonne-universite.fr Diphenyl diselenide, a common analogue, has been effectively used in various electrochemical transformations.

A notable application is the synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes. nih.govacs.org In a process developed by Pan and his research group, diphenyl diselenide catalyzes the intramolecular cyclization under constant potential electrolysis. mdpi.comnih.gov The proposed mechanism involves the oxidation of diphenyl diselenide at the anode to form a selenium cation. acs.orgsorbonne-universite.fr This electrophilic species activates the alkyne, facilitating a nucleophilic attack from the nitro group, a departure from traditional methods that require the reduction of the nitro group to a nitroso intermediate. mdpi.comnih.govacs.org The reaction is typically carried out in an undivided cell with a platinum anode and a graphite (B72142) cathode. mdpi.comacs.org This method demonstrates good functional group tolerance and has been successfully scaled up, highlighting its practical potential. sorbonne-universite.fr

Similarly, electrochemical methods using diphenyl diselenide as a catalyst have been applied to the synthesis of other heterocyclic compounds like polysubstituted oxazoles and pyrroles. mdpi.com For instance, the N,O-difunctionalization of ynamides to form oxazoles and the cyclization of N-propargyl enamine carboxylates to yield pyrroles have been achieved using this electrochemical strategy. mdpi.com These reactions often utilize a constant current in an undivided cell with graphite and platinum electrodes. mdpi.com

Table 1: Electrochemical Synthesis of Heterocycles Using Diphenyl Diselenide Catalyst

| Product Type | Starting Material | Key Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 2,1-Benzoxazoles | o-Nitrophenylacetylenes | 10 mol% (PhSe)₂, Pt anode, Graphite cathode, 1.6 V vs Ag/AgCl, MeCN, rt | 33-89% | mdpi.comacs.org |

| 5-Carbonyl Oxazoles | N-Propargyl amides | Diselenide catalyst, MeCN, 60 °C | 74-92% | mdpi.com |

| Polysubstituted Oxazoles | Ynamides | 10 mol% (PhSe)₂, Graphite anode, Pt cathode, constant current, MeCN/H₂O | Moderate to Excellent | mdpi.com |

| Pyrroles | N-Propargyl enamine carboxylates | 10 mol% (PhSe)₂, Graphite anode, Pt cathode, 10 mA, MeCN/H₂O, rt | Not specified | mdpi.com |

Chiral Catalysis with Di-1-naphthalenyl Diselenide Derivatives

Chiral organoselenium compounds, including derivatives of di-1-naphthalenyl diselenide, are valuable as catalysts in asymmetric synthesis, inducing enantioselectivity in various transformations. mdpi.comrsc.org These catalysts operate through a selenium(II)/selenium(IV) redox cycle, enabling the functionalization of alkenes with high levels of stereocontrol. nih.govacs.org

A significant advancement in this area is the chemo-, regio-, diastereo-, and enantioselective 1,2-oxyamination of alkenes. mdpi.comnih.gov Research by Denmark and coworkers has shown that a specific chiral diselenide catalyst, referred to as catalyst L (a binaphthyl-derived diselenide), can promote the syn-oxyamination of alkenes using N-tosylamides as the nitrogen and oxygen source. mdpi.comresearchgate.net The reaction yields oxazoline (B21484) products, which are valuable precursors to 1,2-amino alcohols, in good yields with excellent enantio- and diastereoselectivity. nih.govacs.org The process involves the oxidation of the Se(II) catalyst to an electrophilic Se(IV) species, which then coordinates with the alkene and the nucleophile to control the stereochemical outcome of the addition. mdpi.com

The development of chiral diselenide catalysts has explored various scaffolds. For instance, diselenides derived from readily available chiral sources like (-)-menthol, (-)-borneol, and (R)-BINOL have been synthesized and tested in enantioselective reactions. mdpi.com In the enantioselective syn-diamination of alkenes, chiral diselenides featuring O-TBDMS protected groups or benzoate (B1203000) esters on a chiral backbone have demonstrated the ability to produce imidazolidin-2-ones with high yields and enantiomeric ratios. mdpi.com

Table 2: Application of Chiral Diselenide Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| syn-Oxyamination | Chiral Diselenide L (Binaphthyl-derived) | Alkenes, N-Tosylamides | Oxazolines | Excellent enantio- and diastereoselectivity | mdpi.comnih.govacs.org |

| syn-Diamination | Chiral Diselenides J-L | Alkenes, N,N'-Bistosylurea | Imidazolidin-2-ones | High yield and e.r. | mdpi.com |

| Iminolactonization | Chiral Diselenide M | N-methoxy β,γ-unsaturated amides | Iminolactones | High enantioselectivity | mdpi.com |

Catalytic 1,1-Diazidation of Alkenes

A novel application of selenium redox catalysis is the migratory 1,1-diazidation of alkenes, a transformation that was previously unrealized catalytically. nih.govthieme.denih.gov Research from the groups of Xiaodan Zhao and Lihao Liao has established an efficient method for this reaction using a selenium catalyst, providing access to valuable geminal diazide compounds. thieme.dethieme.desysu.edu.cn This transformation is distinct from the more common 1,2-diazidation of alkenes. thieme.deresearchgate.net

The reaction works effectively for electron-rich aryl alkenes, regardless of their initial Z or E configuration, and proceeds under mild conditions. nih.govresearchgate.net The process involves a selenium-catalyzed migratory mechanism. nih.govthieme.de Mechanistic studies suggest a process of selenenylation-deselenenylation coupled with a 1,2-aryl migration to form the final 1,1-diazide product. nih.govresearchgate.net This unique reactivity highlights the advantage of selenium catalysis over other methods, such as those using hypervalent iodine, which failed to produce the desired geminal diazides. thieme.de

The reaction typically uses a diaryl diselenide as the pre-catalyst, which is activated by an oxidant. The scope includes various 1,2-disubstituted and trisubstituted alkenes bearing electron-rich aryl or heteroaryl groups. thieme.de Furthermore, the methodology has been successfully applied to oligomeric alkenes to synthesize polydiazides, which could have applications in materials science. nih.govthieme.de

Table 3: Selenium-Catalyzed 1,1-Diazidation of Aryl Alkenes

| Substrate Type | Catalyst System | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Electron-rich aryl alkenes (Z, E, or mixed) | 5 mol% Diaryl diselenide (e.g., (PhSe)₂) | Azidotrimethylsilane (N₃ source), Oxidant | Geminal diazides | First catalytic 1,1-diazidation; Migratory process with 1,2-aryl shift | thieme.denih.govresearchgate.net |

| 1,2-Disubstituted or trisubstituted alkenes | Selenium redox catalysis | TMSN₃, Oxidant | Functionalized monoalkyl or dialkyl geminal diazides | Mild conditions, good functional group tolerance | nih.govthieme.de |

| Oligomeric alkenes | Selenium redox catalysis | TMSN₃, Oxidant | Polydiazides | Effective for construction of polydiazides | nih.govthieme.de |

Applications in Materials Science

Integration into Molecular (Semi)conductors

The field of molecular electronics is actively exploring new organic molecules that can function as semiconductors. researchgate.net Organoselenium compounds, in particular, have been a subject of interest for their potential use in organic conductors. researchgate.netresearchgate.net The integration of selenium into organic frameworks can lead to materials with valuable electronic properties. While direct integration of Diselenide, di-1-naphthalenyl into a semiconductor device has not been extensively documented, its molecular structure possesses features highly desirable for such applications. The large, π-conjugated systems of the two naphthalene (B1677914) rings provide a potential pathway for charge transport, a fundamental requirement for a molecular semiconductor. The chemistry of organoselenium compounds is considered a promising area for developing new materials for applications in materials science. researchgate.netmdpi.com

Potential in Electronic Materials Development

The potential of this compound in the development of electronic materials stems from its inherent electronic properties and intermolecular interactions. lookchem.com The diselenide bond is redox-active, and studies on the related di-α-naphthyl diselenide radical anion (αNpSeSeαNp•−) show it possesses a distinct absorption band, indicating its ability to participate in electron transfer processes. researchgate.net This redox activity is crucial for the function of many electronic components.

Furthermore, the solid-state packing of the molecule is influenced by chalcogen bonding, a type of non-covalent interaction involving the selenium atoms. researchgate.net These interactions play a significant role in crystal engineering and can dictate the bulk electronic properties of the material by influencing molecular arrangement and orbital overlap between adjacent molecules. researchgate.net Stronger interactions are typically found in the prolongation of the C-Se-Se bond, which can be a critical factor in designing materials with specific charge transport pathways. researchgate.net

Fabrication of Optoelectronic and Photoluminescent Materials

Optoelectronic materials are defined by their ability to interact with light, either by emitting it or by responding to it. While the specific photoluminescent properties of this compound are not widely reported, its constituent parts suggest potential in this area. Naphthalene-based molecules are a well-established class of chromophores used in various optoelectronic applications. rsc.orgthieme-connect.comrsc.org The modification of such molecules can tune their optoelectronic properties. rsc.org

Research on related organoselenium compounds has shown that the introduction of a selenium atom can influence fluorescence properties. beilstein-journals.org For instance, the radical anion of di-1-naphthalenyl diselenide has been shown to have an absorption band at 440 nm at low temperatures, which shifts upon warming, suggesting temperature-dependent electronic behavior that could be relevant for sensor applications. researchgate.net The development of functional materials based on naphthalene derivatives for optoelectronic devices remains an active area of research. rsc.orgacs.orgnih.gov

Role in Advanced Materials Fabrication and Characterization

Characterization using 77Se NMR spectroscopy is another powerful tool used to study this and related compounds, providing insights into the electronic environment of the selenium atoms. researchgate.net This technique, combined with DFT calculations, has been used to estimate the composition of reaction mixtures containing organoselenium species. researchgate.net Such detailed characterization is a prerequisite for fabricating advanced materials, as it allows for a precise understanding of the molecular building blocks, enabling the prediction and control of the final material's properties.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Se-Se Bond Length | 2.348 Å |

| C-Se Bond Length | 1.990 Å |

| C-Se-Se Bond Angle | 100.8° |

| C-Se-Se-C Torsion Angle | 90.1° |

| Source: researchgate.net |

Derived Compounds and Structural Modifications

Synthesis and Reactivity of Naphthyl Selenides

The synthesis of naphthyl selenides, key precursors and derivatives related to di-1-naphthalenyl diselenide, can be achieved through various modern synthetic methodologies.

One prominent method is the photoinduced radical nucleophilic substitution (SRN1) reaction. conicet.gov.ar The reaction of selenobenzamide anion with 1-bromonaphthalene (B1665260) under photostimulation, particularly in the presence of a t-BuOK initiator (an entrainment reaction), yields products such as methyl-1-naphthyl selenide (B1212193) and bis(1-naphthyl) selenide. conicet.gov.arnih.gov This process involves the formation of a 1-naphthyl radical, which then couples with the selenium-centered anion. conicet.gov.ar The subsequent reaction pathway can lead to the formation of the 1-naphthalene selenolate ion, a key intermediate that can react further to produce bis(1-naphthyl) selenide. conicet.gov.ar Kinetic studies have determined absolute rate constants for the coupling of various selenide-centered nucleophiles with 1-naphthyl radicals, showing that selenide nucleophiles are generally about twice as reactive as their sulfur analogues. nih.gov

Another effective strategy is the direct C-H bond functionalization of naphthalene (B1677914) derivatives. rsc.orgacs.org For instance, the selenation of 2-naphthols at the C-1 position can be accomplished by reacting them with diaryl diselenides. rsc.org A transition-metal- and oxidant-free method involves the reaction of 2-naphthol (B1666908) with diaryl diselenides or styrenyl selenocyanates in the presence of a base like cesium carbonate (Cs2CO3) in DMSO at room temperature. acs.org This approach provides a regioselective route to various 1-naphthyl aryl selenides and 1-naphthyl styrenyl selenides in good to excellent yields. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Naphthalen-2-ol | (E)-(2-Selenocyanatovinyl)benzene | Cs₂CO₃, DMSO, RT | (E)-1-(Styrenylselanyl)naphthalen-2-ol | 93% | acs.org |

| Naphthalen-2-ol | Diphenyl diselenide | Cs₂CO₃, DMSO, RT | 1-(Phenylselanyl)naphthalen-2-ol | 91% | acs.org |

| 1-Bromonaphthalene | Selenobenzamide anion | hv, t-BuOK | Bis(1-naphthyl) selenide | Variable | conicet.gov.ar |

| 1-Bromonaphthalene | Selenourea anion | hv, t-BuOK | Methyl-1-naphthyl selenide (after MeI quench) | 24% | conicet.gov.ar |

Synthesis and Properties of Modified Naphthyl Diselenide Scaffolds

Modifying the naphthalene backbone of diselenides allows for the fine-tuning of their chemical and physical properties. A notable example is the synthesis of conformationally constrained naphthalene-1,8-peri-diselenides. acs.org

The synthesis of 2,7-dialkoxy-substituted naphthalene-1,8-peri-diselenides begins with 1,8-dibromo-2,7-dialkoxynaphthalene. acs.org This starting material undergoes a lithium-halogen exchange reaction using n-butyllithium in dry THF at low temperatures (-78 °C). The resulting dilithium (B8592608) intermediate is then treated with elemental selenium. The reaction is quenched, and air is bubbled through the mixture to facilitate the formation of the diselenide bond. acs.org

These modifications have a significant impact on the properties of the diselenide. For example, the introduction of alkoxy groups at the 2 and 7 positions influences the compound's solubility and its catalytic activity. acs.org These derivatives have been studied as mimics of the antioxidant selenoenzyme glutathione (B108866) peroxidase (GPx). Their GPx-like activity, measured by their ability to catalyze the reduction of hydrogen peroxide with benzyl (B1604629) thiol, was found to be enhanced under acidic conditions and suppressed under basic conditions. acs.org The length and nature of the alkoxy chain can be varied to optimize properties; for instance, a 2,7-bis(triethyleneglycol) derivative showed the highest catalytic activity in one study. acs.org

| Modified Scaffold | Synthetic Precursor | Key Reagents | Key Property Investigated | Finding | Reference |

| 2,7-Dialkoxy-naphthalene-1,8-peri-diselenide | 1,8-Dibromo-2,7-dialkoxynaphthalene | n-BuLi, Se | Catalytic GPx-like activity | Activity enhanced in acidic conditions; 2,7-bis(triethyleneglycol) derivative most active. | acs.org |

| 4,4'-Diselanediylbis(naphthalen-1-amine) | 4-Selenocyanatonaphthalen-1-amine | Alkaline hydrolysis or NaBH₄ reduction | Synthetic precursor | Can be synthesized from the corresponding selenocyanate (B1200272). | biointerfaceresearch.com |

Comparative Studies with Other Diaryl Diselenides

To understand the unique characteristics of di-1-naphthalenyl diselenide, its properties are often compared with those of other diaryl diselenides, most commonly diphenyl diselenide.

A key area of comparison is antioxidant activity. In a study comparing the ability of various diselenides to inhibit Fe(II)-induced lipid peroxidation, di-1-naphthalenyl diselenide demonstrated significantly greater potency than diphenyl diselenide. researchgate.net This suggests that changing the aromatic moiety from a phenyl group to a naphthyl group can profoundly modify the compound's capacity to inhibit lipid peroxidation. researchgate.net However, this structural change from an aryl to a naphthyl group had little effect on the thio-peroxidase-like activity of the compounds. researchgate.net Diphenyl diselenide is often used as a benchmark compound in evaluating the antioxidant and GPx-like activities of new synthetic organoselenium compounds. researchgate.net

Structural comparisons also reveal important differences. The C–Se–Se–C dihedral angle in typical acyclic diaryl diselenides, such as diphenyl diselenide, is approximately 82°, which is thought to minimize destabilizing interactions between selenium lone pairs. acs.org In contrast, the more rigid, conformationally constrained structure of naphthalene peri-diselenides imposes different geometric constraints, which can influence their reactivity and spectroscopic properties. acs.org

| Property | Di-1-naphthalenyl diselenide | Diphenyl diselenide | Observation | Reference |

| Antioxidant Activity (Lipid Peroxidation) | More potent | Less potent | The naphthyl group significantly enhances antioxidant potency in this assay. | researchgate.net |

| Thio-peroxidase-like Activity | Similar | Similar | The change from phenyl to naphthyl has little effect on this activity. | researchgate.net |

| Structure (Dihedral Angle) | More constrained in peri-diselenide analogues | ~82° (in solid state) | The fused ring system of naphthalene imposes greater structural rigidity. | acs.org |

Exploration of Heterocyclic Analogues Incorporating Naphthyl-Selenium Moieties

The incorporation of a naphthyl-selenium moiety into a heterocyclic framework creates a class of compounds with distinct electronic and physical properties, valuable in materials science and medicinal chemistry.

A significant example is Naphtho[1,2-c] acs.orgCurrent time information in Bangalore, IN.selenadiazole . This fused heterocyclic compound is synthesized by the cyclization of a naphthalene derivative, such as 2-naphthylamine, with selenium dioxide under acidic conditions at elevated temperatures. The presence of the electron-accepting 1,2,5-selenadiazole ring fused to the naphthalene system results in a molecule with strong electron-accepting properties, an extended π-conjugated system, and a low bandgap. These characteristics make it a valuable component in organic electronics, such as organic solar cells. When compared to its sulfur analogue, naphthothiadiazole, the selenium-containing compound exhibits a lower LUMO energy level and a narrower bandgap.

Other synthetic strategies aim to create different types of selenium-containing heterocycles. rsc.org For example, methods have been developed for synthesizing selenium-substituted quinoline (B57606) derivatives via the SNAr reaction of 4,7-dichloroquinoline (B193633) with diselenides. rsc.org While some attempts to incorporate naphthyl groups into certain heterocyclic scaffolds, such as specific selenophenes, have been met with limitations, the field continues to evolve. rsc.org The development of methods to create these fused and substituted heterocyclic systems is driven by their potential applications, which stem from the unique properties imparted by the combination of the naphthalene ring and the selenium atom. researchgate.netresearchgate.net

Emerging Research Avenues and Future Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalized Analogues

The synthesis of Diselenide, di-1-naphthalenyl and its functionalized analogues is a cornerstone of its evolving research landscape. While established methods exist, the focus is shifting towards more efficient, selective, and sustainable synthetic strategies.